molecular formula C6H4O3S B183125 3-Formyl-2-thiophenecarboxylic acid CAS No. 19991-68-5

3-Formyl-2-thiophenecarboxylic acid

Cat. No. B183125
CAS RN: 19991-68-5
M. Wt: 156.16 g/mol
InChI Key: RUNMORKVPCSMTK-UHFFFAOYSA-N
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Description

3-Formyl-2-thiophenecarboxylic acid is an organic compound . It has been used in the synthesis of zinc and cadmium carboxylate complexes .


Synthesis Analysis

The synthesis of 3-Formyl-2-thiophenecarboxylic acid involves various chemical reactions . It has been used as a reactant for Suzuki-Miyaura cross-coupling reactions . More detailed information about its synthesis can be found in related peer-reviewed papers .


Molecular Structure Analysis

The molecular formula of 3-Formyl-2-thiophenecarboxylic acid is C6H4O3S . Its average mass is 156.159 Da and its monoisotopic mass is 155.988113 Da .


Chemical Reactions Analysis

3-Formyl-2-thiophenecarboxylic acid is used as a reactant for Suzuki-Miyaura cross-coupling reactions . More details about its chemical reactions can be found in the relevant literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Formyl-2-thiophenecarboxylic acid include a molecular weight of 156.16 , a melting point of 129-130 , and a density of 1.41±0.1 g/cm3 . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

3-Formyl-2-thiophenecarboxylic acid has been explored in the context of synthesizing novel chemical compounds. For instance, it has been used as a precursor in the synthesis of thiophene-2-carboxylic acids bearing alkyl and aryl-substituted oxazole and oxadiazole rings, contributing to advancements in heterocyclic chemistry (Goddard, 1991). Additionally, its thermophysical properties, like enthalpies of combustion and sublimation, have been studied to understand the stability and reactivity of thiophenecarboxylic acids (Temprado et al., 2002).

Catalytic Applications

In catalysis, 3-Formyl-2-thiophenecarboxylic acid has been employed in palladium-catalyzed reactions. This includes perarylation accompanied by cleavage of C-H bonds and decarboxylation to yield tetraarylated products, demonstrating its utility in organic synthesis and catalytic processes (Nakano et al., 2008).

Molecular and Electronic Studies

Molecular and electronic structures of compounds like 3-Formyl-2-thiophenecarboxylic acid have been a subject of research too. Studies have focused on their conformational preferences and intramolecular interactions, which are critical for understanding their chemical behavior and potential applications in materials science (Satonaka et al., 1988).

Novel Synthesis Methods

Research has also been directed towards developing novel synthesis methods involving 3-Formyl-2-thiophenecarboxylic acid. For instance, efficient hetero-annulation protocols for synthesizing substituted c-fused thiophene derivatives have been developed, contributing to the field of synthetic organic chemistry (Yasmin et al., 2014).

Safety And Hazards

3-Formyl-2-thiophenecarboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a dry, cool, and well-ventilated place and kept in a tightly closed container .

Relevant Papers For more detailed information, you may want to refer to the relevant papers that have been retrieved . These papers contain more specific information about the compound and its various properties and uses.

properties

IUPAC Name

3-formylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNMORKVPCSMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483950
Record name 3-formyl-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-2-thiophenecarboxylic acid

CAS RN

19991-68-5
Record name 3-formyl-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formylthiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YL Gol'dfarb, IP Konyaeva, VP Litvinov - … of the Academy of Sciences of …, 1974 - Springer
… of (Ia) at -70 ~ with one equivalent of n-butyllithinm, DMF, a second equivalent of n-butyllithium and subsequent carbonation gives 4-bromo-3-formyl-2-thiophenecarboxylic acid (XIII) in …
Number of citations: 1 idp.springer.com
TB Patrick - 1967 - search.proquest.com
The syntheses of the previously unreported k, 6-dihydrothieno-13 j^-bj thiophene, cyclopentajb] thiophene and cyclopentajjojthiophene are reported. The nuclear magnetic resonance …
Number of citations: 3 search.proquest.com
U Michael - 1971 - na
Number of citations: 0
S GRONOWITZ - Arkiv För Kemi, 1963 - Almquist & Wiksells Boktryckeri.
Number of citations: 0

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